N,N-Dimethyltetrahydro-2H-pyran-4-amine chemical structure and bonding
N,N-Dimethyltetrahydro-2H-pyran-4-amine chemical structure and bonding
CAS Registry Number: 38035-10-8 Synonyms: 4-(Dimethylamino)tetrahydropyran; N,N-Dimethyloxan-4-amine[1]
Executive Summary
N,N-Dimethyltetrahydro-2H-pyran-4-amine is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1] It serves as a polar, hydrophilic bioisostere for the N,N-dimethylcyclohexanamine moiety.[1] By replacing the methylene group at the 4-position of the cyclohexane ring with an ether oxygen, this scaffold significantly lowers the lipophilicity (LogP) of the parent molecule while maintaining steric volume and spatial orientation. This guide details its structural dynamics, electronic properties, and a validated synthetic protocol for its integration into drug discovery programs.[1]
Chemical Structure & Bonding Analysis
2.1. Core Architecture
The molecule consists of a saturated six-membered tetrahydropyran ring substituted at the 4-position with an exocyclic dimethylamino group.[1][2]
-
Ring System: The tetrahydropyran (oxacane) ring is isostructural with cyclohexane but contains an oxygen atom at position 1.
-
Bonding Hybridization: All ring carbons and the exocyclic nitrogen are
hybridized. The C-O bond lengths (approx. 1.43 Å) are slightly shorter than C-C bonds (1.54 Å), leading to a slightly distorted chair geometry compared to cyclohexane.[1]
2.2. Conformational Dynamics
Like cyclohexane, the tetrahydropyran ring exists predominantly in a chair conformation. The conformational preference of the dimethylamino substituent at C4 is governed by steric and electronic factors:
-
Equatorial Preference: The bulky dimethylamino group (
) exhibits a strong preference for the equatorial position ( -conformer) to minimize 1,3-diaxial repulsive interactions with the axial protons at C2 and C6.[1] -
Comparison to Cyclohexane: While the oxygen atom removes one set of 1,3-diaxial interactions (since there are no protons on O1), the steric bulk of the tertiary amine is sufficient to lock the conformation largely in the equatorial form (
).[1]
2.3. Electronic Properties & Basicity
-
Inductive Effect: The ether oxygen at position 1 exerts a through-bond electron-withdrawing inductive effect (-I) on the nitrogen center.[1] Although the oxygen is three bonds away (O1-C2-C3-C4), this effect slightly reduces the electron density on the nitrogen lone pair compared to the carbocyclic analog (N,N-dimethylcyclohexanamine).[1]
-
Basicity (pKa): The pKa is estimated in the range of 9.0 – 9.5 . This makes it a moderately strong base, capable of forming stable salts (hydrochlorides, fumarates) utilized in formulation.
Physical & Chemical Properties
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 129.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 172.3°C (at 760 mmHg) |
| Density | 0.928 g/cm³ |
| LogP (Predicted) | ~0.05 (Significantly lower than cyclohexyl analog ~2.[1][3][4]0) |
| H-Bond Acceptors | 2 (Ether O, Amine N) |
| H-Bond Donors | 0 |
Synthesis: Reductive Amination Protocol
The most robust and scalable method for synthesizing N,N-Dimethyltetrahydro-2H-pyran-4-amine is the reductive amination of tetrahydro-4H-pyran-4-one with dimethylamine .[1] This approach avoids over-alkylation issues associated with direct alkylation of primary amines.[1][5]
4.1. Reaction Mechanism [1]
-
Iminium Formation: The carbonyl oxygen of the ketone is protonated (or activated by Lewis acid), followed by nucleophilic attack by dimethylamine to form a hemiaminal, which dehydrates to form an iminium ion intermediate.
-
Reduction: The iminium ion is selectively reduced by a hydride source (typically Sodium Triacetoxyborohydride) to yield the tertiary amine.
4.2. Validated Experimental Protocol
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)[1]
-
Dimethylamine (2.0 M in THF, 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
-
Acetic Acid (catalytic, 0.1 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve tetrahydro-4H-pyran-4-one (10 mmol) in anhydrous DCM (50 mL).
-
Amine Addition: Add the dimethylamine solution (12 mmol) and catalytic acetic acid. Stir at room temperature for 30 minutes to facilitate equilibrium formation of the iminium species.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Note: Gas evolution may occur.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (stain with Ninhydrin or KMnO4) or LC-MS.[1]
-
Work-up: Quench the reaction by carefully adding saturated aqueous
solution. Stir vigorously for 20 minutes until gas evolution ceases. -
Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM. Combine organic extracts.
-
Purification: Dry the organics over anhydrous
, filter, and concentrate under reduced pressure. The crude oil can be purified via Kugelrohr distillation or flash column chromatography (Eluent: DCM/MeOH/NH4OH 90:9:1) to yield the pure amine.
Structural Visualization
5.1. Synthesis Pathway [1][5][6]
Caption: One-pot reductive amination pathway via iminium ion intermediate.
5.2. Conformational Equilibrium
Caption: Steric bulk of the dimethylamino group drives the equilibrium toward the equatorial conformer.
Medicinal Chemistry Applications
The N,N-dimethyltetrahydro-2H-pyran-4-amine moiety is a strategic "solubility handle" in drug design.[1]
-
LogP Modulation: Replacing a cyclohexyl ring with a tetrahydropyran ring typically lowers cLogP by 1.5–2.0 units.[1] This is critical for converting lipophilic hits into lead compounds with better oral bioavailability.[1]
-
hERG Avoidance: High lipophilicity and basicity are risk factors for hERG channel inhibition (cardiotoxicity).[1] The tetrahydropyran ether oxygen reduces lipophilicity and slightly tempers basicity, often improving the safety profile compared to the carbocyclic analog.
-
Metabolic Stability: The 4-position is blocked by the amine, preventing oxidation at this site.[1] However, the C2 and C6 positions (alpha to oxygen) are potential sites for oxidative metabolism (CYP450 mediated), though less labile than benzylic positions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38035-10-8, N,N-Dimethyltetrahydro-2H-pyran-4-amine.[1] Retrieved from [Link][1]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[1][7] Retrieved from [Link]
Sources
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- 4. N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2 [chemicalbook.com]
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